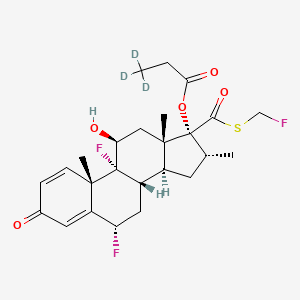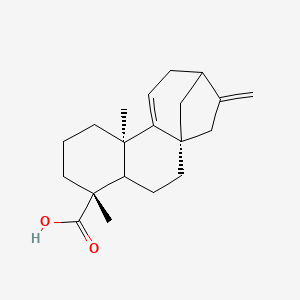
(4alpha)-Kaura-9(11),16-dien-18-oic acid; (+)-Grandiflorenic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4alpha)-Kaura-9(11),16-dien-18-oic acid typically involves the extraction from natural sources followed by purification processes. One common method includes the use of organic solvents to extract the compound from plant material, followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Industrial production of (4alpha)-Kaura-9(11),16-dien-18-oic acid may involve large-scale extraction from plant sources or synthetic methods that mimic the natural biosynthesis pathways. The use of bioreactors and optimized extraction techniques can enhance yield and purity .
Types of Reactions:
Oxidation: (4alpha)-Kaura-9(11),16-dien-18-oic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes .
科学研究应用
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its role in plant defense mechanisms and signaling pathways.
Medicine: Studied for its anti-inflammatory, antimicrobial, and anticancer properties.
作用机制
The mechanism of action of (4alpha)-Kaura-9(11),16-dien-18-oic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound can bind to receptors and enzymes, altering their activity and leading to therapeutic effects .
相似化合物的比较
Kaura-16-en-18-oic acid: Another diterpenoid with similar structural features.
Kaurenoic acid: Shares the kaurane skeleton but differs in functional groups.
Uniqueness: (4alpha)-Kaura-9(11),16-dien-18-oic acid is unique due to its specific double bond configuration and functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
属性
分子式 |
C20H28O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC 名称 |
(1S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H28O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h6,14-15H,1,4-5,7-12H2,2-3H3,(H,21,22)/t14?,15?,18-,19-,20-/m1/s1 |
InChI 键 |
RJIPNPHMQGDUBW-JWJBOMGPSA-N |
手性 SMILES |
C[C@@]12CCC[C@@](C1CC[C@]34C2=CCC(C3)C(=C)C4)(C)C(=O)O |
规范 SMILES |
CC12CCCC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


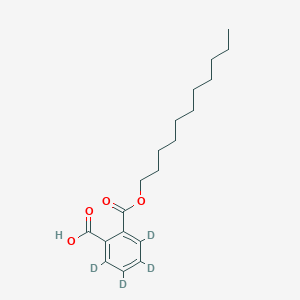
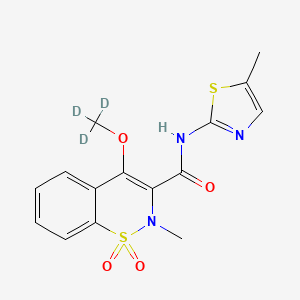
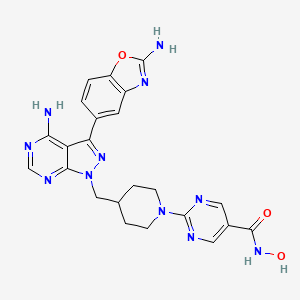



![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)



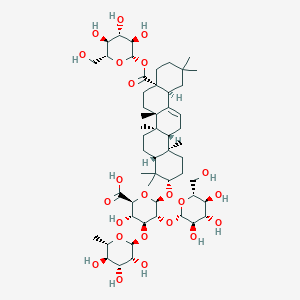
![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
